

Application Notes and Protocols for MRT-83 in Cell Culture

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Compound of Interest

Compound Name: MRT-83
Cat. No.: B15543520

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Introduction

MRT-83 is a potent and specific inhibitor of the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1), a key initiator of the autophagy pathway. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Dysregulation of autophagy is implicated in various pathologies, including cancer and neurodegenerative disorders. **MRT-83** and its analogs, such as MRT68921, serve as invaluable chemical probes to dissect the molecular mechanisms of autophagy and to explore its therapeutic potential. These application notes provide detailed protocols for utilizing **MRT-83** in cell culture experiments to study its effects on the autophagy signaling pathway and cell viability.

Mechanism of Action

MRT-83 targets the kinase activity of ULK1, preventing the phosphorylation of its downstream substrates, such as ATG13. This inhibition blocks the initiation of autophagosome formation, a critical step in the autophagy cascade. The mTORC1 complex, a central regulator of cell growth, inhibits ULK1 under nutrient-rich conditions. Under starvation or other cellular stress,

mTORC1 is inactivated, allowing ULK1 to become active and initiate autophagy. By inhibiting ULK1, **MRT-83** effectively blocks autophagy induction.[1][2][3][4][5][6]

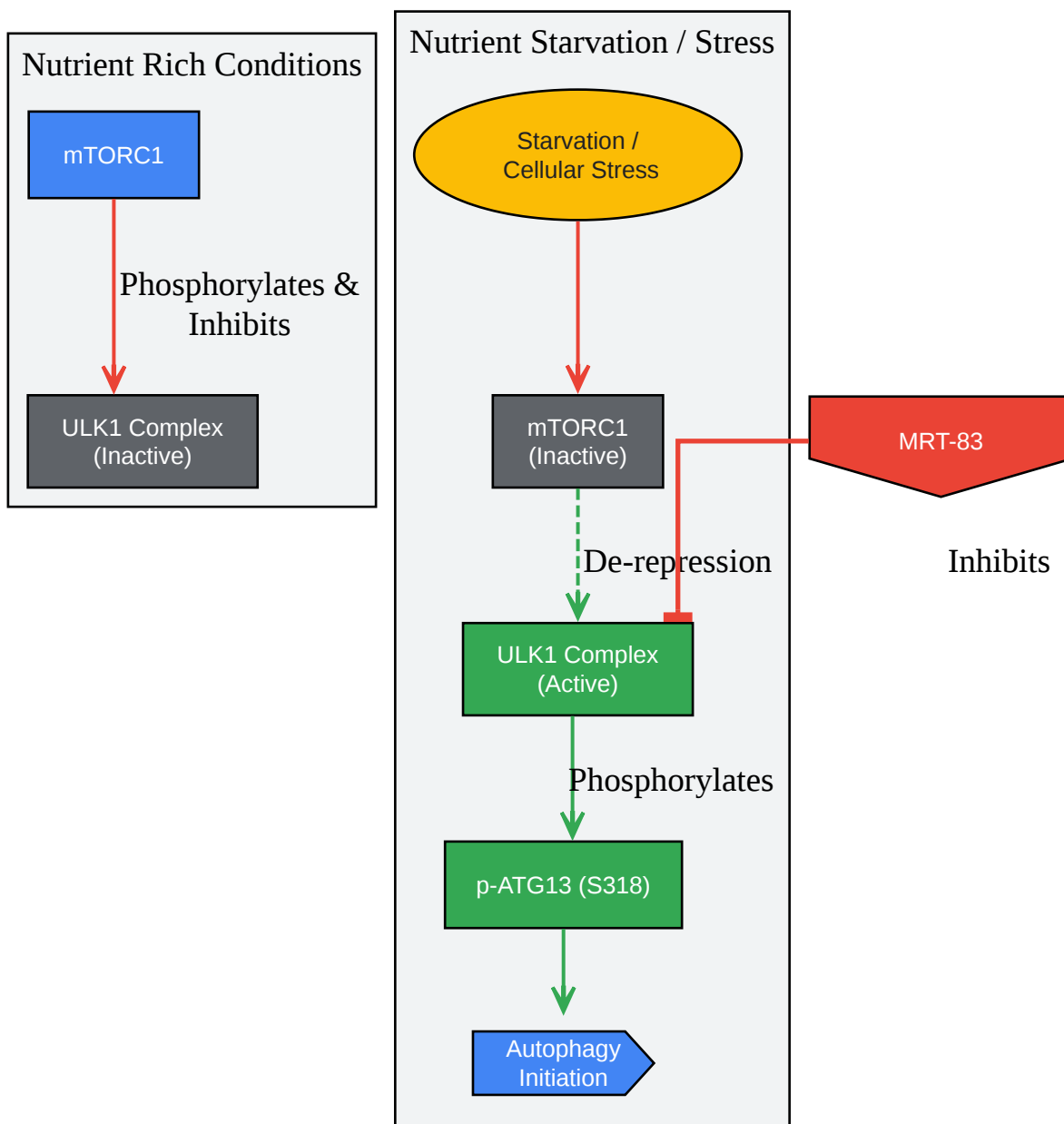
Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of MRT Compounds against ULK1 and ULK2

Compound	ULK1 IC50 (nM)	ULK2 IC50 (nM)	Reference
MRT67307	43	38	[2]
MRT68921	2.9	1.1	[2]

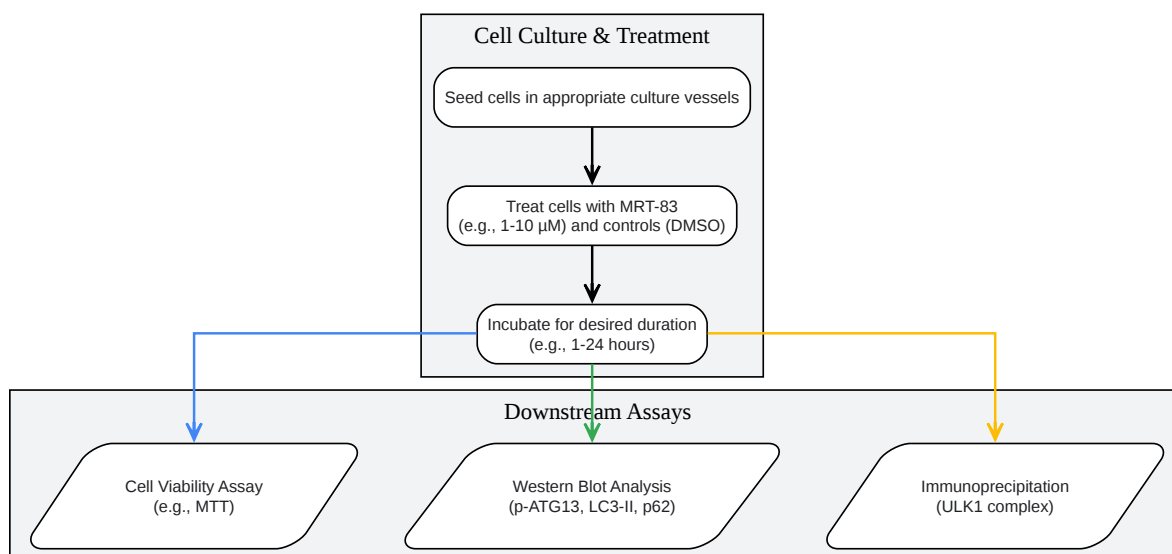
Note: Data for **MRT-83** is not publicly available; however, MRT68921 is a closely related and potent ULK1/2 inhibitor often used in cell-based assays.

Signaling Pathways and Experimental Workflows



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Figure 1: Simplified ULK1 signaling pathway under nutrient-rich and starvation conditions, and the inhibitory action of **MRT-83**.



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Figure 2: General experimental workflow for studying the effects of **MRT-83** in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of **MRT-83** on cell proliferation and cytotoxicity.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium

- **MRT-83** stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight to allow for cell attachment.[8][9]
- **Treatment:** Prepare serial dilutions of **MRT-83** in complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **MRT-83** or DMSO as a vehicle control.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8][10]
- **Solubilization:** Add 100 μ L of solubilization solution to each well and mix gently by pipetting to dissolve the formazan crystals.[8][10]
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Autophagy Markers

This protocol is to assess the inhibition of ULK1 activity by monitoring the phosphorylation of its substrate ATG13 and the status of autophagy flux via LC3-II and p62 levels.

Materials:

- Treated cell pellets
- RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[11]
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ATG13 (Ser318), anti-LC3B, anti-p62/SQSTM1, anti-ULK1, and a loading control (e.g., anti- β -actin or anti-tubulin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 20-30 minutes.[1]
- Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-40 μ g) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]

- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with primary antibodies overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- **Detection:** After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
- **Analysis:** Quantify the band intensities and normalize to the loading control. A decrease in p-ATG13 and an accumulation of LC3-II (in the presence of a lysosomal inhibitor like bafilomycin A1) and p62 are indicative of autophagy inhibition.[1][2]

Immunoprecipitation of the ULK1 Complex

This protocol is for studying the effect of **MRT-83** on the protein-protein interactions within the ULK1 complex (e.g., ULK1, ATG13, FIP200).

Materials:

- Treated cell pellets
- IP lysis buffer (e.g., mild RIPA or a non-denaturing lysis buffer)[11]
- Anti-ULK1 antibody for immunoprecipitation
- Protein A/G agarose or magnetic beads
- Wash buffer (e.g., IP lysis buffer)
- Elution buffer (e.g., Laemmli sample buffer)

Procedure:

- **Cell Lysis:** Lyse cells in ice-cold IP lysis buffer as described for Western blotting, but using a milder buffer to preserve protein complexes.[11]

- Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C and then centrifuge to remove the beads.
- Immunoprecipitation: Add the anti-ULK1 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.[13]
- Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[13]
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[11][12]
- Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ULK1, ATG13, and FIP200 to assess complex integrity.[2] Previous studies have shown that MRT compounds inhibit ULK1 activity without disrupting the ULK1-ATG13-FIP200 complex.[2]

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